molecular formula C7H6BClO3 B581234 (2-Chloro-4-formylphenyl)boronic acid CAS No. 1063712-34-4

(2-Chloro-4-formylphenyl)boronic acid

Cat. No. B581234
M. Wt: 184.382
InChI Key: TYNMABPNFSBKDN-UHFFFAOYSA-N
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Description

“(2-Chloro-4-formylphenyl)boronic acid” is a type of boronic acid that has a molecular formula of C7H6BClO3 . It is also known by other names such as “(4-Chloro-2-formylphenyl)boronic acid” and "4-Chloro-2-formylphenylboronic acid" .


Molecular Structure Analysis

The molecular weight of “(2-Chloro-4-formylphenyl)boronic acid” is 184.385 Da . Unfortunately, the specific molecular structure analysis is not available in the search results.


Chemical Reactions Analysis

Boronic acids, including “(2-Chloro-4-formylphenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Boronic acids also play a crucial role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

  • Organic Synthesis

    • Boronic acids, including “(2-Chloro-4-formylphenyl)boronic acid”, are commonly used in organic synthesis, specifically in Suzuki-Miyaura coupling reactions.
    • The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds .
    • The reaction involves the coupling of a boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base .
    • The outcomes of these reactions are biaryl compounds, which are found in a wide range of products, from pharmaceuticals to organic materials .
  • Chemical Biology and Supramolecular Chemistry

    • Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in chemical biology and supramolecular chemistry .
    • This reaction involves the formation of reversible covalent bonds between boronic acids and diols, which is particularly useful in the sensing of saccharides .
    • The outcomes of these reactions can be used in the development of sensors for glucose, which is important in the management of diabetes .
  • Medicinal Chemistry

    • Boronic acids are also used in medicinal chemistry, where they are used in the development of new drugs .
    • One example is the development of proteasome inhibitors for the treatment of cancer .
    • The outcomes of these reactions have led to the development of drugs like bortezomib, which is used in the treatment of multiple myeloma .
  • Dynamic Click Chemistry

    • Boronic acid-based dynamic click chemistry is a rapidly advancing field with numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • This involves the use of boronic acid (BA)-mediated cis-diol conjugation .
    • The outcomes of these reactions have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
  • Stabilizer and Inhibitor for Enzymes

    • 4-Formylphenylboronic acid (4-FPBA), a compound similar to “(2-Chloro-4-formylphenyl)boronic acid”, finds industrial application as a stabilizer and inhibitor for enzymes .
    • This application is particularly important in the preparation of agrochemical and pharmaceutical active ingredients .
  • Bactericide

    • 4-Formylphenylboronic acid (4-FPBA) is also used as a bactericide .
    • This application is crucial in maintaining the sterility of various environments, particularly in the healthcare and food industries .
  • Fluoroalkylation Reactions

    • 4-Formylphenylboronic acid is a substrate for Suzuki cross-coupling reactions and can be used as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
    • This application is particularly important in the synthesis of fluoroalkylated compounds, which have a wide range of uses in medicinal chemistry .
  • Functionalization of Nanoparticles

    • Arylboronic acids, such as “(2-Chloro-4-formylphenyl)boronic acid”, can be used in the functionalization of nanoparticles .
    • This application is crucial in the development of novel materials with unique properties, including magnetic, optical, and electronic properties .
  • Boron Neutron Capture Therapy (BNCT)

    • Boronic acids are used in BNCT, a type of cancer treatment that uses boron-containing compounds to selectively kill tumor cells .
    • The outcomes of these reactions have led to the development of new therapeutic strategies for the treatment of cancer .
  • Positron Emission Tomography (PET)

    • Boronic acids are used in the synthesis of radiotracers for PET imaging .
    • This application is crucial in the field of nuclear medicine, where it is used to visualize metabolic processes in the body .

Safety And Hazards

“(2-Chloro-4-formylphenyl)boronic acid” may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Boronic acids, including “(2-Chloro-4-formylphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . Their chemical properties and biocompatibility have inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future directions include their use in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

properties

IUPAC Name

(2-chloro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNMABPNFSBKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681661
Record name (2-Chloro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-formylphenyl)boronic acid

CAS RN

1063712-34-4
Record name (2-Chloro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
RL Vekariya, JV Vaghasiya, A Dhar - Organic Electronics, 2017 - Elsevier
… Cyanoacetic acid (99.7%), 2-chloro 4-formylphenyl boronic acid (85.0%), coumarin (98.0%) 2-Fluoro 4-formylphenyl boronic acid (95%), 2-bromo 4-formylphenyl boronic acid (97.0%), …
Number of citations: 33 www.sciencedirect.com
Y Zhou, T Liu, P Lin, X Yuan, K Luo, C Xie… - Spectrochimica Acta Part …, 2023 - Elsevier
… The YFE-1 was initially synthesized by condensation of 1 with 2-chloro-4-formylphenyl boronic acid 2 in the presence of piperidine and ethanol. And the boric acid group was chosen as …
Number of citations: 4 www.sciencedirect.com

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